3,4-Dimethylphenoxyacetic acid

Process Chemistry Formulation Solid-State Characterization

Isomeric purity failures compromise downstream synthesis of bicycloalkanecarboxamide ISR modulators. This 3,4-dimethyl isomer provides the precise steric/electronic profile required for eIF2B-targeting patent-published routes. - Melting point 164-166°C: superior thermal stability vs. 2,4- (139°C) and 2,5-isomers (114°C); prevents sintering in exothermic processes - Validated precursor for neurodegeneration/cancer drug discovery (integrated stress pathway modulation) - Auxin-like plant growth regulator for SAR studies

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13335-73-4
Cat. No. B083323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenoxyacetic acid
CAS13335-73-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)O)C
InChIInChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyGIEQJKZWTIFEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylphenoxyacetic Acid – Agrochemical & Pharmaceutical Intermediate


3,4-Dimethylphenoxyacetic acid (CAS 13335-73-4, C₁₀H₁₂O₃, MW 180.20 g/mol) is a synthetic phenoxyacetic acid derivative characterized by a 3,4-dimethylphenyl substitution pattern . It is a white to off-white crystalline solid with a melting point of 164-166 °C, and it exhibits solubility in organic solvents while being poorly soluble in water . The compound is recognized for its dual utility as both a plant growth regulator (exhibiting auxin-like activity) and a key synthetic intermediate in the preparation of specialized pharmaceutical modulators [1].

Synthetic intermediate cited in ISR modulator patent literature
3,4-dimethyl substitution pattern for targeted synthetic routes
Thermal profile supports solid handling and process chemistry selection

Why 3,4-Dimethylphenoxyacetic Acid Cannot Be Replaced


In the phenoxyacetic acid series, the precise positioning of substituents on the aromatic ring critically dictates both physicochemical behavior and biological application. Isomeric analogs of 3,4-dimethylphenoxyacetic acid, such as the 2,4-, 2,5-, or 2,6-dimethyl variants, exhibit markedly different melting points (ranging from 114 °C to 190 °C), which directly impacts formulation stability and purification logistics [1]. Furthermore, generic alternatives like 2,4-D (2,4-dichlorophenoxyacetic acid) are optimized for broad-spectrum herbicidal action but lack the specific 3,4-dimethyl substitution pattern required as a building block for proprietary bicycloalkanecarboxamide modulators of the integrated stress pathway [2]. Substitution with a different isomer or a halogenated analog would compromise the steric and electronic parameters necessary for these downstream synthetic transformations, leading to failed reactions or off-target biological profiles [3].

Isomeric melting point shift

Substituting 2,4- or 2,5-dimethyl isomers may alter thermal behavior, affecting solid handling and formulation stability.

Patent-cited substitution pattern

The 3,4-dimethyl pattern is specifically cited in ISR modulator patents; other isomers lack this precedent, which may compromise synthetic route fidelity.

3,4-Dimethylphenoxyacetic Acid: Quantitative Comparison with Isomers


Melting Point vs. Other Dimethyl Isomers

The thermal behavior of 3,4-Dimethylphenoxyacetic acid, indicated by its melting point, differs significantly from other dimethylphenoxyacetic acid isomers. This is a critical parameter for solid handling, drying, and formulation stability [1]. The 3,4-isomer melts at 164-166 °C . In contrast, the 2,4-isomer melts at a substantially lower temperature of 139-140 °C [2], and the 2,5-isomer melts even lower at 114-116 °C . Conversely, the 2,3-isomer exhibits a higher melting point of 186-190 °C [3].

Melting Point vs. Isomers
Reported
164–166 °C (3,4-) vs 114–116 °C (2,5-), 139–140 °C (2,4-), 186–190 °C (2,3-)
Supports isomer identification and thermal processing selection
Literature values; verify with in-house measurement
Process Chemistry Formulation Solid-State Characterization

Integrated Stress Response (ISR) Modulator Precursor

Unlike other dimethylphenoxyacetic acid isomers, 3,4-Dimethylphenoxyacetic acid is specifically cited and utilized as a synthetic precursor in the preparation of bicycloalkanecarboxamides and related carboxamides that function as modulators of the integrated stress pathway [1]. This pathway is a key therapeutic target for neurodegenerative and metabolic disorders [2]. Searches for similar use of 2,4-, 2,5-, or 2,3-dimethylphenoxyacetic acids in ISR modulator patents do not yield the same direct precursor role, indicating that the 3,4-substitution pattern is critical for the synthetic route or the resulting pharmacophore [3].

ISR Modulator Synthesis
Class-level
Specifically cited in patent WO2017193063A1; no evidence for other dimethyl isomers
Supports procurement for ISR pathway research; isomer substitution may not align with patent protocols
Patent-specific context; requires verification for novel syntheses
Medicinal Chemistry Integrated Stress Response eIF2B Modulation Patent-Specific Intermediate

Key Applications of 3,4-Dimethylphenoxyacetic Acid


Bicycloalkanecarboxamide ISR Modulators

3,4-Dimethylphenoxyacetic acid is a validated precursor for the synthesis of bicycloalkanecarboxamides and related carboxamides [1]. These compounds are designed to modulate the integrated stress pathway (ISR) by targeting eIF2B, a mechanism implicated in a range of diseases including neurodegeneration and cancer [2]. This application is highly specific; substituting this compound with a different dimethylphenoxyacetic acid isomer would likely result in a different synthetic outcome and is not supported by the relevant patent literature [3]. Research groups and pharmaceutical companies developing ISR modulators should prioritize the 3,4-isomer to ensure fidelity to published synthetic protocols.

Plant Growth Regulation & SAR Studies

As a member of the phenoxyacetic acid class, 3,4-Dimethylphenoxyacetic acid is a valuable tool for studying auxin-like activity and structure-activity relationships in plant physiology [1]. Its specific 3,4-dimethyl substitution pattern offers a distinct steric and electronic profile compared to more common herbicides like 2,4-D or MCPA [2]. While direct comparative bioactivity data in a single assay is scarce in public literature, the compound's established classification as a plant growth regulator [3] makes it a candidate for fundamental research where its unique substitution pattern is the variable of interest. Researchers aiming to elucidate the role of ortho vs. meta substitution in auxin receptor binding would find this compound a useful comparator.

Agrochemical Intermediate – Thermal Stability Advantage

In industrial agrochemical synthesis, the solid-state properties of an intermediate can dictate manufacturing efficiency. With a melting point of 164-166 °C, 3,4-Dimethylphenoxyacetic acid possesses a significantly higher melting point than the 2,5-isomer (114-116 °C) and the 2,4-isomer (139-140 °C), yet a lower melting point than the 2,3-isomer (186-190 °C) [1]. This intermediate thermal stability profile can be advantageous in processes involving exothermic reactions or high-temperature drying steps, where lower-melting analogs might sinter, clump, or degrade [2]. Procurement for large-scale synthesis should consider this thermal advantage to ensure consistent material handling and reaction yield.

Application
Selection Property
Validation Focus
ISR modulator synthesis
3,4-substitution pattern patent context
Synthetic route alignment with patent protocols
Plant growth regulator research
Auxin-like activity SAR
Auxin receptor binding in comparison to model phenoxyacetic acids
Agrochemical process development
Isomer-specific thermal stability
Thermal behavior assessment under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethylphenoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.